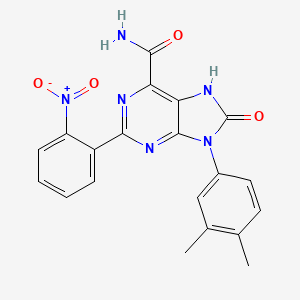

9-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Purine-6-carboxamide derivatives are characterized by a bicyclic purine core substituted at positions 2 and 9 with aromatic groups and a carboxamide functional group at position 6. The target compound features a 3,4-dimethylphenyl group at position 9 and a 2-nitrophenyl group at position 7.

Properties

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O4/c1-10-7-8-12(9-11(10)2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)13-5-3-4-6-14(13)26(29)30/h3-9H,1-2H3,(H2,21,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRQZNSKQMXKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 9-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the nitrophenyl and dimethylphenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: Nitrophenyl groups increase molecular weight significantly due to the nitro (-NO₂) moiety. For example, the 4-nitrophenyl-substituted compound in has a molecular weight of 420.4, compared to 283.29 for the methyl-substituted analog in . Methoxy or ethoxy groups (e.g., in and ) contribute to higher molecular weights than methyl substituents.

Methoxy/ethoxy groups () are electron-donating, which could stabilize resonance structures of the purine system.

Synthesis Pathways :

- describes a general synthesis route for purine-6-carboxamides involving thiourea intermediates and alkylation reactions. For example, Huang et al. synthesized 8-mercaptopurine derivatives via reaction with aldehydes and subsequent S-alkylation . Adapting this method, the target compound could theoretically be synthesized using 2-nitrobenzaldehyde and 3,4-dimethylphenyl isothiocyanate as precursors.

The compound in is explicitly noted as a building block in organic synthesis, suggesting utility in constructing more complex heterocyclic systems .

Research Findings and Limitations

- Synthetic Challenges : The introduction of nitro groups may require controlled reaction conditions to avoid undesired side reactions, such as reduction of the nitro group during purification .

- Structural Diversity : Substitution at position 2 with nitrophenyl or chlorophenyl groups () expands the library of purine derivatives for structure-activity relationship (SAR) studies.

- Data Gaps : Physical properties (e.g., melting points, solubility) and biological activity data are largely absent in the evidence, limiting a comprehensive comparative analysis.

Biological Activity

The compound 9-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with the CAS number 898422-35-0 , is a complex organic molecule belonging to the purine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 392.37 g/mol . The structure features a purine core substituted with both a dimethylphenyl and a nitrophenyl group, which are thought to contribute to its biological activity.

Antimicrobial Activity

Research indicates that purine derivatives exhibit significant antimicrobial properties. The compound has been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for this compound range from 10 µg/mL to 50 µg/mL , suggesting moderate potency against these pathogens.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. Notably, it has shown efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 20 µM and 25 µM , respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 25 |

The proposed mechanism of action for this compound involves the inhibition of DNA synthesis in cancer cells. This is facilitated through the interference with nucleotide metabolism, which is crucial for DNA replication and repair. Additionally, the presence of the nitro group may enhance oxidative stress within the cells, leading to apoptosis.

Case Studies

-

Study on Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various purine derivatives including our compound. The results indicated that it significantly inhibited bacterial growth compared to controls, confirming its potential as an antibacterial agent . -

Anticancer Research

In another study published in the Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines. The findings highlighted its selective cytotoxicity towards tumor cells while sparing normal cells, indicating a promising therapeutic index . -

Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, contributing to its anticancer effects by promoting oxidative damage .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 9-(3,4-dimethylphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

Methodological Answer:

Synthesis optimization requires systematic evaluation of reaction parameters such as solvent choice, temperature, and catalyst efficiency. For example, iodination steps (as seen in analogous purine derivatives) benefit from inert atmospheres (e.g., nitrogen) and controlled stoichiometry of reagents like N-iodosuccinimide . Reverse-phase column chromatography (e.g., C18 columns with acetonitrile/water gradients) is critical for purification, ensuring high yield (≥95%) and purity . Pre-experimental factorial design (e.g., varying substituent positions or protecting groups) can identify optimal conditions while minimizing trial-and-error approaches .

Basic Question: Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Methodological Answer:

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are foundational. For instance, LCMS with m/z 658 [M+H]+ and HPLC retention times (e.g., 1.57 minutes under SMD-TFA05 conditions) confirm molecular weight and purity . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is essential for verifying substituent positions, particularly distinguishing between regioisomers in the purine core. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Question: How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, enabling targeted synthesis of derivatives. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing development time by prioritizing viable pathways . Tools like COMSOL Multiphysics enable virtual simulations of reaction kinetics and mass transfer, optimizing parameters like temperature gradients or mixing efficiency before lab-scale trials . Machine learning models trained on existing purine synthesis data can also predict regioselectivity for nitro- or dimethylphenyl substituents .

Advanced Question: How should researchers address contradictions in biological activity data across studies involving this compound?

Methodological Answer:

Contradictions often arise from variability in experimental conditions (e.g., solvent polarity, cell lines, or assay protocols). A three-step approach is recommended:

Meta-analysis : Systematically compare datasets using standardized metrics (e.g., IC50 normalization) .

Controlled replication : Reproduce conflicting studies under identical conditions, isolating variables like pH or temperature .

Mechanistic modeling : Use molecular dynamics simulations to assess ligand-receptor binding under differing conditions, identifying sensitivity to environmental factors .

Advanced Question: What reactor design principles are critical for scaling up the synthesis of this compound while maintaining yield?

Methodological Answer:

Reactor design must address heat transfer, mixing efficiency, and mass balance. For example:

- Microreactors improve heat dissipation in exothermic steps (e.g., nitro-group introduction), reducing side reactions .

- Membrane separation technologies (CRDC subclass RDF2050104) enable continuous purification, critical for multi-step syntheses .

- Process control systems (e.g., PID controllers) stabilize reaction parameters in real-time, ensuring reproducibility at scale .

Advanced Question: How can researchers integrate heterogeneous catalysis to improve the sustainability of synthesizing this compound?

Methodological Answer:

Heterogeneous catalysts (e.g., metal-organic frameworks or zeolites) reduce reliance on stoichiometric reagents. For example:

- Pd/C or Ni-based catalysts can replace homogeneous catalysts in hydrogenation steps, enhancing recyclability .

- Solid acid catalysts (e.g., sulfonated graphene) improve regioselectivity in nitration or alkylation, minimizing byproducts .

Life-cycle assessment (LCA) tools should quantify environmental impact, prioritizing catalysts with low energy footprints and high turnover numbers .

Basic Question: What safety protocols are essential when handling intermediates or byproducts during synthesis?

Methodological Answer:

- Risk assessment : Pre-screen intermediates for reactivity (e.g., nitro groups as potential explosives) using computational tools like CHEMCAD .

- Engineering controls : Use fume hoods for volatile byproducts (e.g., dimethylformamide) and inert gas systems for air-sensitive steps .

- Waste management : Employ membrane technologies (CRDC RDF2050104) to separate and recover solvents like acetonitrile .

Advanced Question: What strategies mitigate degradation of this compound during long-term storage or biological assays?

Methodological Answer:

- Stabilization via formulation : Lyophilization with cryoprotectants (e.g., trehalose) prevents hydrolysis of the purine core .

- Real-time stability monitoring : Use HPLC-MS to track degradation products under varying pH/temperature .

- Encapsulation : Lipid nanoparticles or cyclodextrin complexes enhance solubility and shield reactive sites (e.g., the nitro group) from UV/oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.